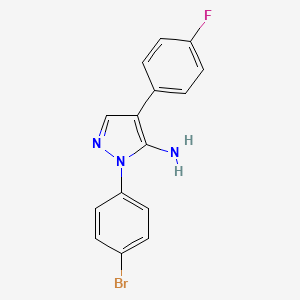![molecular formula C19H17N3O5S B12048811 3-hydroxy-1-oxo-N-(2-sulfamoylphenyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048811.png)
3-hydroxy-1-oxo-N-(2-sulfamoylphenyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with the molecular formula C19H17N3O5S and a molecular weight of 399.428 . This compound is part of a collection of rare and unique chemicals used in early discovery research
Preparation Methods
The synthesis of N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The optimal conditions for this reaction are designed to prevent partial destruction of the original heterocyclic ester, thereby avoiding the formation of specific impurities . The reaction typically yields high purity and high yield products
Chemical Reactions Analysis
N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aniline, aminophenols, and O-alkylsubstituted analogs . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the quinoline core .
Scientific Research Applications
This compound has several scientific research applications. It is of interest as a potential inhibitor of aldosterone synthase, making it relevant in the study of diuretic agents . Additionally, it has been studied for its effects on urinary output in animal models, showing statistically significant diuretic effects . Its unique structure and properties make it a valuable tool in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with molecular targets such as aldosterone synthase . By inhibiting this enzyme, the compound can modulate the production of aldosterone, a hormone involved in regulating sodium and water balance in the body . This inhibition leads to increased urinary output, which is the basis for its diuretic effects .
Comparison with Similar Compounds
Similar compounds to N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE include:
- N-[2-(AMINOSULFONYL)PHENYL]-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE
- 7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
These compounds share a similar quinoline core structure but differ in the functional groups attached, which can influence their chemical properties and biological activities. The unique combination of functional groups in N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE contributes to its specific inhibitory effects on aldosterone synthase and its potential as a diuretic agent .
Properties
Molecular Formula |
C19H17N3O5S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(2-sulfamoylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H17N3O5S/c20-28(26,27)14-9-2-1-8-13(14)21-18(24)15-17(23)12-7-3-5-11-6-4-10-22(16(11)12)19(15)25/h1-3,5,7-9,23H,4,6,10H2,(H,21,24)(H2,20,26,27) |
InChI Key |
SVCAQDWZCJKJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


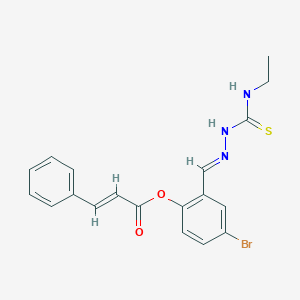

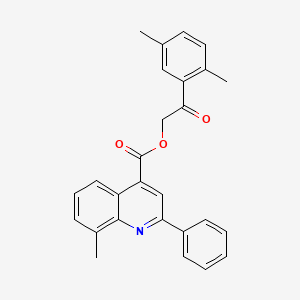
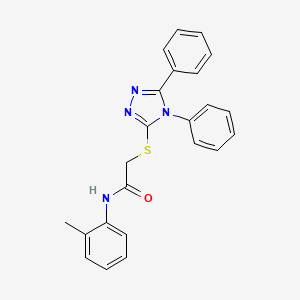
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12048766.png)
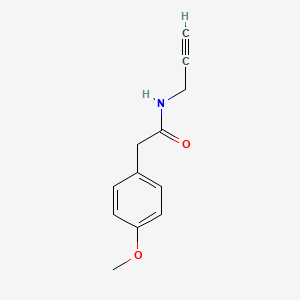

![6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048806.png)

![N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide](/img/structure/B12048813.png)
![2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048818.png)
